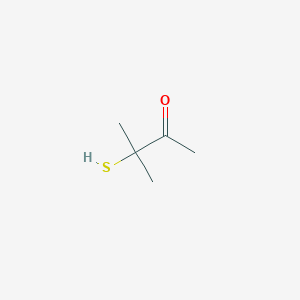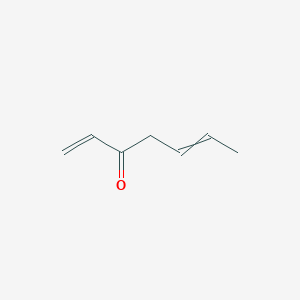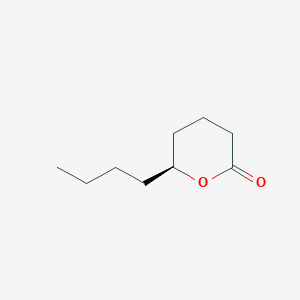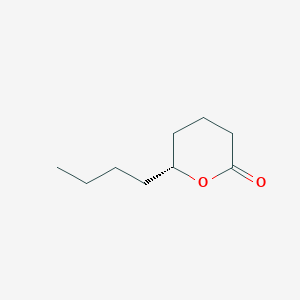![molecular formula C14H15BF2N2O2 B1147986 5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide CAS No. 126250-45-1](/img/structure/B1147986.png)
5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide
Vue d'ensemble
Description
EverFluor FL Acid is a non-activated, green-fluorescent amine-reactive dye for synthesis of green-fluorescent biomolecules. The carboxylic acid may be reacted with amines on peptides, proteins, modified nucleotides, biopolymers and other amine-containing biomolecules using a carbodiimide like EDAC or DIPC. Carboxylic acids may also be used to form ester-linked conjugates or acid-halide products. EverFluor FL is optimally excited at 503 nm and is relatively environment and pH insensitive. The resulting EverFluor FL-labeled conjugates are brightly fluorescent in both aqueous and lipid environments.
Applications De Recherche Scientifique
Luminescence Properties
- BODIPY composite nanofibers, containing derivatives of this compound, demonstrate excellent optical fluorescence properties. These nanofibers have potential applications in areas requiring luminescent materials (Mu et al., 2017).
Hydrogen Sulfide Detection
- A derivative of this compound has been used as a colorimetric and fluorescence turn-off probe for the selective detection of hydrogen sulfide (H2S). It shows high sensitivity and specificity, with potential applications in monitoring H2S in various environments (Paul et al., 2020).
Photovoltaic Applications
- Conjugated dendrimers decorated with this compound have been used as photosensitizers in dye-sensitized solar cells (DSSCs). They show enhanced light energy harvesting efficiency, indicating potential use in solar energy applications (Saravanan et al., 2020).
Optoelectronic Properties
- This compound's derivatives have been studied for their optoelectronic properties, particularly for use in organic semiconductor devices. The study provides insights into using these derivatives for improving optoelectronic device performance (Chaudhry et al., 2020).
Mercury Ion Detection
- A water-soluble polymer integrated with a derivative of this compound has been developed for the detection and separation of mercury ions in aqueous solutions. This has potential applications in environmental monitoring and pollution control (Haldar & Lee, 2019).
Cancer Research
- BODIPY appended dipicolylamine bases, including derivatives of this compound, have been used in studying photocytotoxicity in cancer cells. This research contributes to the development of new cancer therapies (Kumar et al., 2019).
Phototheranostics
- A derivative has been synthesized for use in phototheranostics, showing potential for enhanced phototherapy in cancer treatment (Zou et al., 2021).
Fluorescent Probes
- The compound has been used to develop fluorescent probes for detecting various substances, demonstrating its versatility in sensing applications (Jiang et al., 2020).
Multi-Scale Imaging
- Research has been conducted on using a vitamin E-inspired derivative for multi-modal and multi-length scale imaging, which could have applications in diagnostic tools (Ghelfi et al., 2019).
Radionuclide Detection
- A covalent organic framework incorporating this compound has been used for colorimetric detection of uranium, indicating applications in nuclear waste management and environmental monitoring (Zhang et al., 2021).
Propriétés
IUPAC Name |
methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF2N2O2/c1-9-4-5-12-8-13-11(7-14(20)21-3)6-10(2)19(13)15(16,17)18(9)12/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAKNIWDOFVVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C)CC(=O)OC)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







